molecular formula C7H8O4 B6589593 methyl 2,5-dioxocyclopentane-1-carboxylate CAS No. 2825007-84-7

methyl 2,5-dioxocyclopentane-1-carboxylate

Cat. No. B6589593
CAS RN: 2825007-84-7
M. Wt: 156.1
InChI Key:
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Description

Methyl 2,5-dioxocyclopentane-1-carboxylate (MDC) is an organic compound with a wide range of applications in the field of organic chemistry. It is a cyclic ester with a five-membered ring and a methyl group attached to the cyclopentane ring. MDC has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. In addition, MDC has been used in the development of new catalysts for organic reactions and for the study of chemical reactivity.

Scientific Research Applications

Methyl 2,5-dioxocyclopentane-1-carboxylate has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. In addition, this compound has been used in the development of new catalysts for organic reactions and for the study of chemical reactivity. It has also been used in the study of the structure and properties of organic molecules, in the synthesis of complex molecules, and in the study of the mechanism of chemical reactions.

Mechanism of Action

Methyl 2,5-dioxocyclopentane-1-carboxylate is an organic compound with a wide range of applications in the field of organic chemistry. The mechanism of action of this compound is based on its ability to form an iminium ion, which is then cyclized to form the desired product. The reaction is typically carried out at a temperature of around 100°C and a pressure of around 10 atmospheres.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the structure and properties of organic molecules, in the synthesis of complex molecules, and in the study of the mechanism of chemical reactions. In addition, this compound has been used in the study of the biochemical and physiological effects of various compounds, including those involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2,5-dioxocyclopentane-1-carboxylate in laboratory experiments include its low cost, ease of use, and high reactivity. In addition, this compound is a versatile compound that can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is that it is not very stable at high temperatures.

Future Directions

The future of methyl 2,5-dioxocyclopentane-1-carboxylate is promising, as it has a wide range of applications in the field of organic chemistry. Possible future directions include the development of new catalysts for organic reactions, the study of the structure and properties of organic molecules, and the study of the mechanism of chemical reactions. In addition, this compound could be used in the synthesis of complex molecules, in the study of the biochemical and physiological effects of various compounds, and in the development of new pharmaceuticals, pesticides, and dyes.

Synthesis Methods

Methyl 2,5-dioxocyclopentane-1-carboxylate can be synthesized from the reaction of 2,5-dihydroxycyclopentane-1-carboxylic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps: the first step is the formation of an iminium ion, which is then cyclized to form the desired product. The reaction is typically carried out at a temperature of around 100°C and a pressure of around 10 atmospheres.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2,5-dioxocyclopentane-1-carboxylate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentanone", "Methyl chloroformate", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with methyl chloroformate in the presence of sodium hydroxide to form methyl 2-oxocyclopentanecarboxylate.", "Step 2: Methyl 2-oxocyclopentanecarboxylate is then reacted with acetic anhydride and sodium acetate to form methyl 2,5-dioxocyclopentanecarboxylate.", "Step 3: Methyl 2,5-dioxocyclopentanecarboxylate is then treated with hydrochloric acid to form the corresponding acid.", "Step 4: The acid is then neutralized with sodium bicarbonate to form the final product, methyl 2,5-dioxocyclopentane-1-carboxylate.", "Step 5: The final product can be isolated and purified through recrystallization from a suitable solvent such as methanol or ethanol." ] }

CAS RN

2825007-84-7

Molecular Formula

C7H8O4

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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